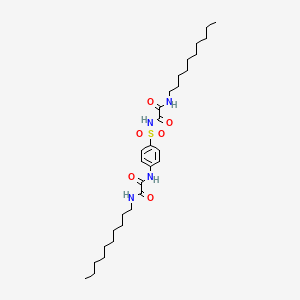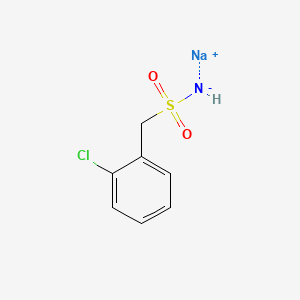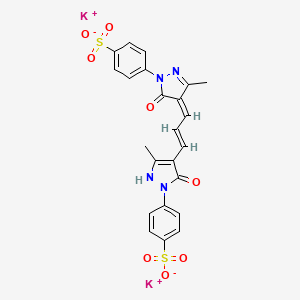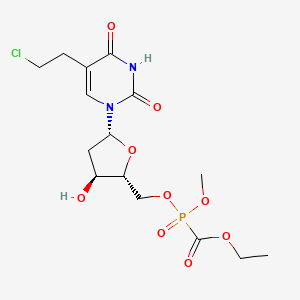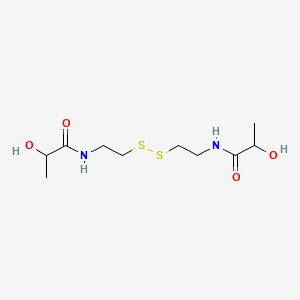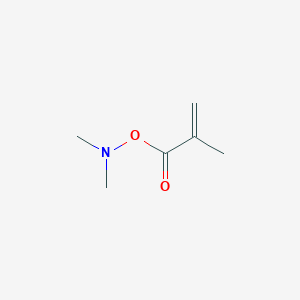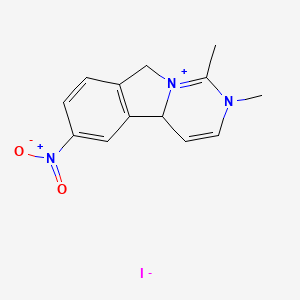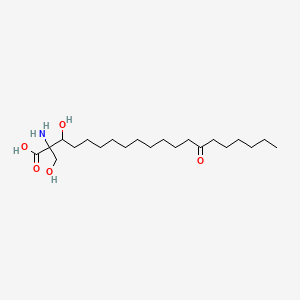
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- typically involves multi-step organic synthesis. One common approach is the reduction of a precursor compound, followed by inversion methods to achieve the desired stereochemistry. For example, the synthesis of similar compounds involves the use of sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: Amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield hydroxy derivatives, while oxidation reactions produce oxo derivatives.
Applications De Recherche Scientifique
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to lipid metabolism and cellular signaling.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes such as lipid metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares similar functional groups and stereochemistry.
γ-Amino β-hydroxybutyric acid: Known for its neuromodulatory properties, this compound also contains amino and hydroxy groups.
Propriétés
Numéro CAS |
175521-91-2 |
|---|---|
Formule moléculaire |
C21H41NO5 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27) |
Clé InChI |
JVVUMRUWQBAVNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





